Lithium tetramethylpiperidide Lithium tetramethylpiperidide
Brand Name: Vulcanchem
CAS No.: 38227-87-1
VCID: VC1883280
InChI: InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1
SMILES: [Li+].CC1(CCCC([N-]1)(C)C)C
Molecular Formula: C9H18LiN
Molecular Weight: 147.2 g/mol

Lithium tetramethylpiperidide

CAS No.: 38227-87-1

Cat. No.: VC1883280

Molecular Formula: C9H18LiN

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

Lithium tetramethylpiperidide - 38227-87-1

Specification

CAS No. 38227-87-1
Molecular Formula C9H18LiN
Molecular Weight 147.2 g/mol
IUPAC Name lithium;2,2,6,6-tetramethylpiperidin-1-ide
Standard InChI InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1
Standard InChI Key ANYSGBYRTLOUPO-UHFFFAOYSA-N
SMILES [Li+].CC1(CCCC([N-]1)(C)C)C
Canonical SMILES [Li+].CC1(CCCC([N-]1)(C)C)C

Introduction

Fundamental Properties and Characteristics

Chemical Identity

Lithium tetramethylpiperidide, commonly abbreviated as LiTMP or LTMP, is an organolithium compound with the molecular formula LiC₉H₁₈N . It is derived from 2,2,6,6-tetramethylpiperidine, where the nitrogen's proton has been replaced by lithium. The compound is classified as a lithium amide and serves as a non-nucleophilic base, comparable to lithium hexamethyldisilazide (LiHMDS) in terms of steric hindrance .

Physical and Chemical Properties

LiTMP possesses distinct physical and chemical properties that contribute to its usefulness in organic synthesis. The following table summarizes its key characteristics:

PropertyValue
Chemical FormulaLiC₉H₁₈N
Molar Mass147.19 g·mol⁻¹
Acidity (pKa)37
CAS Number38227-87-1
Physical StateSolid (crystalline)
Aggregation in Solid StateTetramer

The high pKa value of 37.3 makes LiTMP an exceptionally strong base capable of deprotonating a wide range of substrates . This property, combined with its significant steric bulk, allows it to function as a highly selective reagent in various transformations.

Structural Characteristics

Aggregation States

Like many organolithium reagents, LiTMP exhibits complex aggregation behavior that significantly influences its reactivity. In the solid state, LiTMP crystallizes as a tetramer from hexane/pentane mixtures, as confirmed by X-ray crystallographic studies . This aggregation is common for lithium amides and results from the tendency of lithium to form multiple coordination bonds.

Solution Behavior

The equilibrium between different aggregation states can be represented as:

A₂S₂ ⇌ 2AS + S

Where A represents the LiTMP subunit and S represents a THF molecule . This equilibrium is dynamic and can be influenced by various factors, including temperature, concentration, and the presence of additives.

Effect of Additives

The addition of Lewis donor ligands such as HMPA (hexamethylphosphoramide) increases the concentration of monomeric LiTMP species in solution . This change in aggregation state can dramatically affect the reactivity and selectivity of LiTMP in various transformations. Similarly, the Lewis donor N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been used in combination with LiTMP to enhance its effectiveness in the deprotonative metalation of methoxy-substituted arenes .

Synthesis and Preparation

Laboratory Synthesis

LiTMP is typically synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium. Traditionally, this reaction has been conducted at −78 °C, although recent reports indicate that it can also be performed at 0 °C with comparable results . The reaction proceeds as follows:

(CH₃)₄C₅NH + C₄H₉Li → (CH₃)₄C₅NLi + C₄H₁₀

The preparation involves careful handling under inert atmosphere conditions due to the air and moisture sensitivity of both n-butyllithium and the resulting LiTMP.

Applications in Organic Synthesis

As a Non-nucleophilic Base

LiTMP serves as an excellent non-nucleophilic base in various organic transformations. Its strong basicity (pKa = 37.3) combined with significant steric hindrance makes it particularly useful for selective deprotonation in the presence of various functional groups . This property allows LiTMP to function effectively where other bases might promote unwanted side reactions.

Ortholithiation Reactions

One of the most significant applications of LiTMP is in ortholithiation reactions. It has been extensively studied for the metalation of various arenes, including:

  • 1,4-bis(trifluoromethyl)benzene

  • 1,3-bis(trifluoromethyl)benzene

  • 1,3-dimethoxybenzene

  • 4,4-dimethyl-2-phenyl-2-oxazoline

For example, the metalation of 1,3-bis(trifluoromethyl)benzene at −78 °C with LiTMP affords exclusively the 4-lithiated product, which can be subsequently trapped with various electrophiles . This selectivity demonstrates the utility of LiTMP in regioselective functionalization of aromatic compounds.

Lithiation of Epoxides

LiTMP-mediated α- and β-lithiations of epoxides represent another important application. These reactions proceed through distinct mechanisms depending on the solvent system employed. For instance, LiTMP-mediated α-lithiation of cis-cyclooctene oxide with subsequent oxacarbenoid formation and transannular C-H insertion proceeds via monosolvated dimers in both THF and Me₂NEt .

Similarly, LiTMP facilitates the synthesis of enamines from terminal epoxides through trans-α-lithiated epoxide intermediates . The β-lithiation of 2,3-dimethyl-2-butene oxide affords the corresponding allylic alcohol via a monosolvated monomer in THF and a monosolvated dimer in Me₂NEt .

Comparative Advantage over Other Lithium Amides

Research has shown that LiTMP displays markedly higher reactivity than lithium diisopropylamide (LDA) in various transformations . Comparative studies indicate that reactions with LiTMP are typically 5–500 times faster than those with LDA under comparable conditions for substrates slow enough to be monitored .

Additionally, while substrates like 1,3-dimethoxybenzene metalate incompletely at equilibrium using excess LDA or sodium diisopropylamide (NaDA), metalations by LiTMP are generally quantitative . This enhanced reactivity makes LiTMP the reagent of choice for challenging deprotonations.

Mechanistic Studies

Rate and Mechanism

Detailed rate studies have been conducted to elucidate the mechanisms of LiTMP-mediated transformations. These studies reveal that metalations occur via substrate-dependent combinations of monosolvated monomer, disolvated monomer, and tetrasolvated dimer (triple ions) . The rate law for these reactions can be complex due to the involvement of multiple reactive species.

For example, in the ortholithiation of 1,3-bis(trifluoromethyl)benzene, the THF dependence shows an intermediate order of 1.50 ± 0.04, suggesting at least two mechanisms at play . Similarly, the measured LiTMP order fit to a power function is 0.76 ± 0.04, which attests to competing monomer- and dimer-based metalations .

Solvent-Dependent Mechanisms

The mechanisms of LiTMP-mediated reactions can vary significantly depending on the solvent system employed. Rate studies of LiTMP in THF and Me₂NEt mixtures reveal similar rates but significant mechanistic differences . This solvent-dependent behavior is particularly evident in the lithiation of epoxides.

For instance, in the β-lithiation of 2,3-dimethyl-2-butene oxide, the reaction proceeds via a monosolvated monomer in THF but through a monosolvated dimer in Me₂NEt . These observations highlight the importance of solvent choice in optimizing LiTMP-mediated transformations.

Aggregation Effects on Reactivity

The solvent-dependent aggregation of LiTMP markedly influences its reaction rate profile . Research has demonstrated that shifting dimer–monomer proportions can significantly impact the observable reaction orders and complicate kinetic analyses . This complexity necessitates sophisticated mathematical treatments to accurately model these reactions.

Density functional theory (DFT) computational studies have been employed to complement experimental data and provide deeper insights into the transition structures involved in LiTMP-mediated transformations . These computational investigations have helped rationalize the observed reactivity patterns and guide the development of more efficient synthetic protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator